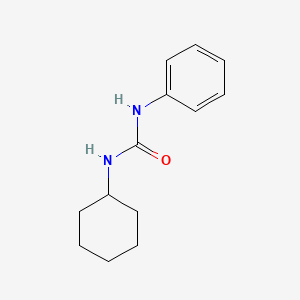

1-cyclohexyl-3-phenylurea

概要

説明

1-シクロヘキシル-3-フェニル尿素は、分子式がC13H18N2Oの有機化合物です。室温で安定な結晶性固体であり、毒性と揮発性が低いです。 この化合物は主に殺菌剤および除草剤として使用され、特定の病原性微生物や一般的な雑草の成長を阻害します .

準備方法

1-シクロヘキシル-3-フェニル尿素は、複数段階のプロセスを経て合成することができます。一般的な方法の1つは、アニリンとシクロヘキサノンを塩基性条件下で反応させて、1-(シクロヘキシル)尿素を生成する方法です。 この中間体は、次に安息香酸無水物と反応させて、1-シクロヘキシル-3-フェニル尿素を生成します 。反応条件としては、通常、水酸化ナトリウムまたは水酸化カリウムなどの塩基を使用し、反応は完全な変換を確実にするために高温で行われます。

1-シクロヘキシル-3-フェニル尿素の工業的製造方法は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、反応パラメータを正確に制御するために、連続フローリアクターと自動システムを使用することが含まれ、最終生成物の高収率と高純度が保証されます .

化学反応の分析

1-シクロヘキシル-3-フェニル尿素は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強い酸化剤を使用して酸化することができ、対応する尿素誘導体の形成につながります。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、アミン誘導体の形成につながります。

置換: 求核置換反応は、フェニル環で起こることができ、臭素または硝酸などの試薬を使用してハロゲン化またはニトロ化を達成することができます

これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は通常、追加の酸素含有官能基を持つ尿素誘導体を生成しますが、還元はアミン誘導体につながります .

科学研究への応用

1-シクロヘキシル-3-フェニル尿素には、いくつかの科学研究への応用があります。

科学的研究の応用

Environmental Science

Occurrence in Stormwater:

Recent studies have highlighted the presence of CPU as a contaminant in urban stormwater. In a study conducted in Toronto, CPU was detected alongside other tire rubber-derived contaminants during precipitation events. The concentrations of CPU in stormwater samples were measured, indicating significant environmental implications related to urban runoff and its impact on aquatic ecosystems .

Toxicological Studies:

CPU has been investigated for its toxicological effects on aquatic organisms. Research indicates that compounds like CPU can contribute to sublethal effects in fish populations, such as coho salmon, due to their presence in contaminated water bodies. The identification of such contaminants is crucial for assessing ecological risks and developing mitigation strategies .

Organic Synthesis

Synthesis of Ureas:

CPU serves as a precursor in the synthesis of various urea derivatives through substitution reactions. For instance, it has been utilized in the synthesis of N-substituted ureas via photochemical methods, demonstrating its versatility in organic chemistry applications. The ability to generate these compounds efficiently under mild conditions is valuable for developing new materials and pharmaceuticals .

Polymerization Catalysts:

In materials science, CPU has been explored as a catalyst for chemoselective ring-opening polymerization (ROP) processes. Research indicates that ureas with asymmetric structures, such as CPU, can effectively activate monomers for polymerization reactions. This application highlights the potential of CPU in creating sustainable polymeric materials from bio-renewable resources .

Case Studies and Research Findings

作用機序

1-シクロヘキシル-3-フェニル尿素の作用機序には、特定の分子標的との相互作用が含まれます。殺菌剤および除草剤としての役割では、代謝経路を妨害することにより、微生物や雑草の成長を阻害します。 この化合物は、必須の生化学的プロセスに関与する酵素に結合することができ、それらの機能を阻害し、標的生物の死につながります .

類似の化合物との比較

1-シクロヘキシル-3-フェニル尿素は、次のような他の類似の化合物と比較することができます。

1-シクロヘキシル-3-(3,4-ジクロロフェニル)-尿素: この化合物は、除草特性が似ていますが、フェニル環に塩素原子があるため、化学構造が異なります.

1-シクロヘキシル-3-フェニル尿素の独自性は、シクロヘキシル基とフェニル基の特定の組み合わせにあり、これらの組み合わせがその独特の化学的および生物学的特性に寄与しています .

類似化合物との比較

1-Cyclohexyl-3-phenyl-urea can be compared with other similar compounds, such as:

1-Cyclohexyl-3-(3,4-dichlorophenyl)-urea: This compound has similar herbicidal properties but differs in its chemical structure due to the presence of chlorine atoms on the phenyl ring.

Glipizide: A sulfonylurea used as an antidiabetic drug, which has a similar urea backbone but different substituents that confer its hypoglycemic properties

The uniqueness of 1-Cyclohexyl-3-phenyl-urea lies in its specific combination of cyclohexyl and phenyl groups, which contribute to its distinct chemical and biological properties .

生物活性

1-Cyclohexyl-3-phenylurea (CPU) is a compound that has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a urea derivative characterized by a cyclohexyl group and a phenyl group. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

The primary target of CPU is Bifunctional Epoxide Hydrolase 2 (EH2) . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction between CPU and EH2 may alter the enzyme's function, potentially affecting various biochemical pathways related to detoxification and metabolism.

Biochemical Pathways

Research indicates that CPU may influence pathways involved in:

- Metabolism of xenobiotics : CPU's interaction with EH2 suggests it could modulate the metabolism of foreign compounds entering the body.

- Endogenous compound regulation : By affecting EH2 activity, CPU may also have implications for the regulation of naturally occurring substances within biological systems.

Antimicrobial Properties

Studies have shown that CPU exhibits antimicrobial activity, making it a candidate for further exploration in drug development. Its effectiveness against certain pathogens highlights its potential as an antimicrobial agent.

Toxicity Assessments

Research has indicated that CPU can be detected in environmental samples, such as stormwater runoff, raising concerns about its ecological impact. Studies have reported concentrations of CPU in urban runoff, suggesting potential toxicity to aquatic organisms .

Case Studies

A notable study assessed the presence of CPU in stormwater samples, revealing significant concentrations during precipitation events. The findings highlighted the compound's persistence in the environment and its potential effects on local ecosystems .

Applications in Research and Industry

This compound has several applications:

- Organic Synthesis : It serves as a reagent in organic chemistry for synthesizing other urea derivatives and complex organic molecules.

- Agricultural Use : The compound is also explored for its use as a fungicide and herbicide, contributing to crop protection strategies.

- Pharmaceutical Development : Ongoing research aims to evaluate CPU's therapeutic potential, particularly regarding infections and other diseases.

Comparative Analysis with Similar Compounds

To provide context for CPU's biological activity, it is useful to compare it with related compounds. Below is a table summarizing key differences:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound (CPU) | Cyclohexyl and phenyl groups | Antimicrobial properties |

| 1-Cyclohexyl-3-(4-phenylmethoxybenzoyl)urea | Additional phenylmethoxybenzoyl group | Potential anticancer activity |

| 1-Cyclohexyl-3-(2-chlorophenyl)urea | Chlorine substitution affects reactivity | Varies based on substitution |

特性

IUPAC Name |

1-cyclohexyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLYTRWMCWBZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877268 | |

| Record name | 3-phenyl-1-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-59-9 | |

| Record name | N-Cyclohexyl-N'-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-1-cyclohexylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-CYCLOHEXYL-N'-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK69BVU4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。